molecular formula C15H20N2O2 B2974551 N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide CAS No. 425617-19-2

N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide

Cat. No. B2974551
CAS RN: 425617-19-2
M. Wt: 260.337
InChI Key: ZCXZPLUQBDMQND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aryl amides like “N-cyclopentyl-N’-(3,5-dimethylphenyl)oxamide” generally requires very specific reagents . The most popular carboxyl–amine coupling reactions demand stoichiometric activators . Aryl azides react with aldehydes under base-catalyzed conditions to yield aryl amides efficiently . Mechanistic investigations support the formation of triazoline intermediates via azide enolate cycloaddition, which subsequently undergo rearrangement to give amides by either thermal decomposition or aqueous acid work-up at room temperature .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-N’-(3,5-dimethylphenyl)oxamide” can be derived from its components. The cyclopentyl component refers to a cycloalkane with five carbon atoms forming a ring . The 3,5-dimethylphenyl component refers to a phenyl group with methyl groups at the 3rd and 5th positions . The oxamide component is a dicarboxylic acid diamide of oxalic acid .

Scientific Research Applications

  • Antiproliferative Effects and DNA and Protein Binding Properties : A study by Casini et al. (2006) investigated the antiproliferative properties of a series of dinuclear gold(III) oxo complexes with bipyridyl ligands, which included 6-(2,6-dimethylphenyl)-bipyridine, an analogue of N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide. The compounds exhibited moderate cytotoxic properties and showed high reactivity towards proteins and DNA, suggesting potential applications in anticancer research (Casini et al., 2006).

  • Antibacterial Activity : Hameed et al. (2015) synthesized a series of xanthene-based thiosemicarbazones, including derivatives of this compound. These compounds exhibited excellent antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents (Hameed et al., 2015).

  • Anticonvulsant Activity : Robertson et al. (1987) discovered the anticonvulsant activity of a compound structurally similar to this compound, which demonstrated effectiveness in several animal models against seizures. This highlights the potential use of such compounds in developing anticonvulsant drugs (Robertson et al., 1987).

  • Magnetic Relaxation Properties : A study by Fortea-Pérez et al. (2013) investigated a mononuclear lanthanide oxamate complex for its slow magnetic relaxation behavior, typical of single-ion magnets. This research opens avenues for the application of similar compounds in materials science, particularly in magnetic storage technologies (Fortea-Pérez et al., 2013).

  • Reactivity Towards DNA and Protein : Li et al. (2012) synthesized binuclear complexes with an asymmetrical N,N'-bis(substituted)oxamide ligand and evaluated their in vitro cytotoxic activities, along with reactivities towards DNA and protein. This study is significant for understanding the interaction of such compounds with biological molecules, which is essential in drug development (Li et al., 2012).

  • Catalytic Amination of Aryl Halides : Jiang et al. (2020) found N,N'-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide, a close analogue of this compound, effective as a ligand for copper-catalyzed amination of aryl halides. This demonstrates the compound's utility in synthetic chemistry, particularly in the efficient synthesis of primary aryl amines (Jiang et al., 2020).

properties

IUPAC Name

N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-7-11(2)9-13(8-10)17-15(19)14(18)16-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXZPLUQBDMQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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